molecular formula C20H18N2O B4984593 N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B4984593
M. Wt: 302.4 g/mol
InChI Key: PGPXCUQBWGLZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, NQDI-1 has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Mechanism of Action

N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent inhibitor of the protein kinase, IKKβ. The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of the IκB protein. This results in the inhibition of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of the protein kinase, IKKβ, and has been shown to inhibit the activation of the NF-κB pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, such as its low solubility in water and its potential toxicity in vivo.

Future Directions

There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the investigation of the compound's potential in treating various types of cancer. The NF-κB pathway is known to be involved in the development and progression of cancer, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a cancer therapeutic.
Another potential direction is the investigation of the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The NF-κB pathway has been implicated in the development and progression of Alzheimer's disease, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a therapeutic for Alzheimer's disease.
In conclusion, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including its potential as a cancer therapeutic and a therapeutic for Alzheimer's disease.

Synthesis Methods

The synthesis of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, starting with the reaction of 1-naphthylamine and 2-cyclohexenone to form 1-(1-naphthyl)-2-cyclohexenone. This intermediate is then reacted with 2-aminobenzamide to give N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The compound is obtained as a white crystalline solid and can be purified by recrystallization.

Scientific Research Applications

N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the IKKβ-mediated activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

properties

IUPAC Name

N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-14-6-10-16-8-2-4-13-19(16)22)21-18-12-5-9-15-7-1-3-11-17(15)18/h1-5,7-9,11-13H,6,10,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPXCUQBWGLZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-naphthyl)-3,4-dihydro-1(2H)-quinolinecarboxamide

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